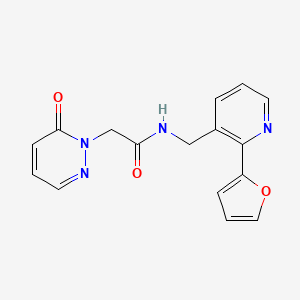![molecular formula C16H23NO3 B2674372 Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate CAS No. 2408966-21-0](/img/structure/B2674372.png)
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a solid crystalline substance that is colorless to pale yellow at room temperature and has a distinctive odor . This compound is soluble in various solvents and stable in air .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate typically involves organic synthesis reactions. The specific synthetic route can vary depending on the design and reaction conditions chosen by the chemist . One common method involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-hydroxy-1-phenylcyclobutylmethyl group under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the replacement of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-hydroxycarbamate: This compound has a similar tert-butyl carbamate structure but lacks the 3-hydroxy-1-phenylcyclobutylmethyl group.
Tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: This compound has a similar carbamate structure but features a different cyclohexyl group with a sulfanyl substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIJMSTCMSNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2674289.png)
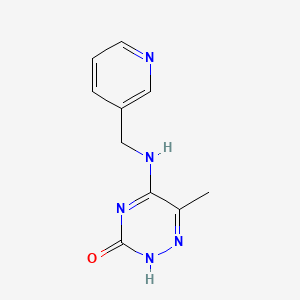
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)
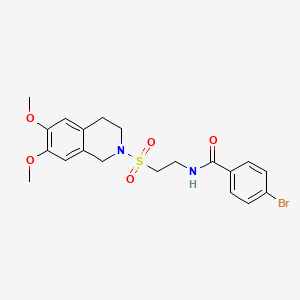
![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)

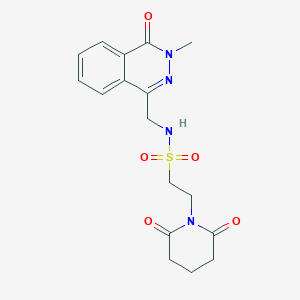
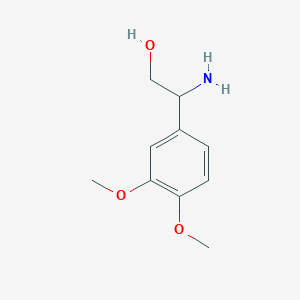
![N-(3-acetamidophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2674306.png)
![4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2674307.png)
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2674310.png)
